3-[(tert-Butoxycarbonylisopropylamino)-methyl]-benzoic acid
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Overview
Description
3-[(tert-Butoxycarbonylisopropylamino)-methyl]-benzoic acid is a compound that belongs to the class of benzoic acids. It is characterized by the presence of a tert-butoxycarbonyl group attached to an isopropylamino-methyl substituent on the benzene ring. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxycarbonylisopropylamino)-methyl]-benzoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. One common method involves the reaction of 3-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the selective protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors also allows for more efficient and sustainable production processes compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxycarbonylisopropylamino)-methyl]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(tert-Butoxycarbonylisopropylamino)-methyl]-benzoic acid has several scientific research applications:
Chemistry: It is used as a protecting group for amino acids in peptide synthesis, allowing for selective reactions on other functional groups.
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications .
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxycarbonylisopropylamino)-methyl]-benzoic acid primarily involves the protection of amino groups. The tert-butoxycarbonyl group is added to the amino group, forming a carbamate. This protects the amino group from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
- 3-tert-Butoxycarbonylamino-3-(4-isopropylphenyl)-propionic acid
Uniqueness
3-[(tert-Butoxycarbonylisopropylamino)-methyl]-benzoic acid is unique due to its specific structure, which combines the tert-butoxycarbonyl protection with an isopropylamino-methyl substituent on the benzene ring. This unique structure provides specific reactivity and stability, making it particularly useful in peptide synthesis and other organic reactions .
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11(2)17(15(20)21-16(3,4)5)10-12-7-6-8-13(9-12)14(18)19/h6-9,11H,10H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWYCTWYWPTOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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